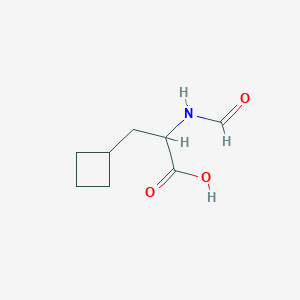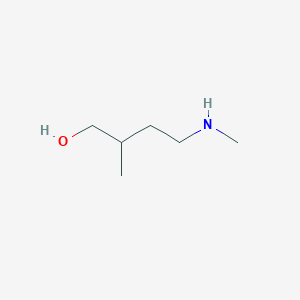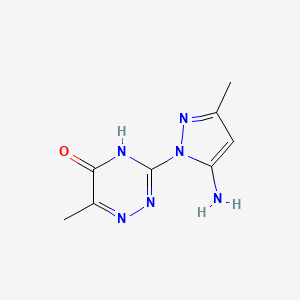
N-(but-3-yn-1-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(but-3-yn-1-yl)hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a but-3-yn-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Amines: One common method for preparing N-(but-3-yn-1-yl)hydroxylamine involves the oxidation of but-3-yn-1-amine using oxidizing agents such as choline peroxydisulfate.
Nitration and Reduction: Another method involves the nitration of but-3-yn-1-amine followed by reduction to yield the desired hydroxylamine compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: This compound can be reduced to form primary amines, which are useful intermediates in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Choline peroxydisulfate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, ethanol.
Major Products Formed:
Oximes: Formed through oxidation reactions.
Primary Amines: Formed through reduction reactions.
Substituted Hydroxylamines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: N-(but-3-yn-1-yl)hydroxylamine is used as a building block in the synthesis of various heterocyclic compounds, including isoxazoles and isoxazolines .
Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on enzyme activity and protein function .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mecanismo De Acción
The mechanism of action of N-(but-3-yn-1-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity . This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Hydroxylamine: Shares the hydroxylamine functional group but lacks the but-3-yn-1-yl chain.
N-hydroxy-N-propargylamide: Contains a similar hydroxylamine group but with a different alkyl chain.
9-Anthraldehyde oxime: Another hydroxylamine derivative with distinct structural features.
Uniqueness: N-(but-3-yn-1-yl)hydroxylamine is unique due to its but-3-yn-1-yl chain, which imparts specific reactivity and properties not found in other hydroxylamine derivatives. This structural feature allows for unique applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
337905-17-6 |
|---|---|
Fórmula molecular |
C4H7NO |
Peso molecular |
85.10 g/mol |
Nombre IUPAC |
N-but-3-ynylhydroxylamine |
InChI |
InChI=1S/C4H7NO/c1-2-3-4-5-6/h1,5-6H,3-4H2 |
Clave InChI |
QHVFOYQMSXYDOS-UHFFFAOYSA-N |
SMILES canónico |
C#CCCNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B13495120.png)
![6-Azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B13495126.png)







![3-Amino-2-{[1,1'-biphenyl]-4-yl}propanoic acid hydrochloride](/img/structure/B13495204.png)
![2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13495210.png)


